molecular formula C10H9ClN2 B1602778 4-Chloro-6,7-dimethylquinazoline CAS No. 31867-92-2

4-Chloro-6,7-dimethylquinazoline

Cat. No.: B1602778
CAS No.: 31867-92-2
M. Wt: 192.64 g/mol
InChI Key: WIKQNBCDJYNKED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-Chloro-6,7-dimethoxyquinoline .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and simple after-treatment steps to ensure high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

4-Chloro-6,7-dimethylquinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6,7-dimethylquinazoline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-chloro-6,7-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQNBCDJYNKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596619
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31867-92-2
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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